2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine
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Overview
Description
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a trifluoromethyl group, a chloromethyl group, and a methyl group attached to an imidazo[4,5-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, followed by chloromethylation using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a methyl group.
2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Contains a methoxy group and additional methyl groups.
2,3,5-Trifluoromethylpyridine: Lacks the chloromethyl and methyl groups but retains the trifluoromethyl group.
Uniqueness
2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClF3N3 |
---|---|
Molecular Weight |
249.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-5-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H7ClF3N3/c1-16-7(4-10)14-5-2-3-6(9(11,12)13)15-8(5)16/h2-3H,4H2,1H3 |
InChI Key |
HPOLYRPJQVZRAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=C(C=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
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